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piperazinyl)acetate

Cat. No.: B1593374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the
Piperazine Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the piperazine ring stands out as a "privileged

scaffold."[1] Its six-membered heterocyclic structure, containing two nitrogen atoms at opposing

1 and 4 positions, imparts a unique combination of properties to molecules. These include

structural rigidity, a large polar surface area, and the capacity to act as both hydrogen bond

donors and acceptors.[2][3] Consequently, the incorporation of a piperazine moiety is a well-

established strategy to enhance critical pharmacokinetic properties such as aqueous solubility,

oral bioavailability, and the overall ADME (Absorption, Distribution, Metabolism, and Excretion)

profile of a drug candidate.[2] Ethyl (4-methyl-1-piperazinyl)acetate, CAS Number 28920-67-

4, is a versatile and efficient reagent that serves as a key building block for introducing this

valuable pharmacophore into new chemical entities.[4] This guide provides an in-depth

exploration of its synthesis, properties, and applications, offering field-proven insights for its

effective use in research and development.

Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a reagent is the bedrock of its

successful application in synthesis.
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Core Chemical Properties
The essential physicochemical data for Ethyl (4-methyl-1-piperazinyl)acetate are

summarized below for quick reference.

Property Value Source(s)

CAS Number 28920-67-4 [5]

Molecular Formula C₉H₁₈N₂O₂ [5][6]

Molecular Weight 186.26 g/mol [5][6]

IUPAC Name
ethyl 2-(4-methylpiperazin-1-

yl)acetate
[5]

Boiling Point 115-116 °C (at 12 Torr) [7]

Density 1.019 ± 0.06 g/cm³ (Predicted) [7]

Refractive Index 1.466 [7]

Flash Point 105.2 °C [7]

Spectroscopic Characterization
Analytical characterization is crucial for confirming the identity and purity of the reagent. While

spectra should be run on each new batch, the following provides expected data for ¹H NMR,

¹³C NMR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: (Predicted, based on standard chemical

shifts for similar structures)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.15 Quartet (q) 2H -O-CH₂-CH₃

~3.20 Singlet (s) 2H -CO-CH₂-N-

~2.60 Broad Singlet (br s) 8H

Piperazine ring

protons (-N-CH₂-CH₂-

N-)

~2.30 Singlet (s) 3H -N-CH₃

~1.25 Triplet (t) 3H -O-CH₂-CH₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: (Predicted, based on standard

chemical shifts)

Chemical Shift (δ, ppm) Assignment

~170.5 C=O (Ester Carbonyl)

~60.5 -O-CH₂-CH₃

~57.0 -CO-CH₂-N-

~55.0 Piperazine ring carbons adjacent to N1

~53.0 Piperazine ring carbons adjacent to N4

~46.0 -N-CH₃

~14.0 -O-CH₂-CH₃

Mass Spectrometry (MS): Under Electron Ionization (EI), the molecule is expected to fragment.

The molecular ion peak [M]⁺ should be observed at m/z = 186. Key fragmentation patterns

would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) leading to a fragment at

m/z = 141, and cleavage at the piperazine ring. A characteristic fragment for N-

methylpiperazine is often observed at m/z = 99 or 100.[8]
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Synthesis and Purification
The most direct and widely employed method for synthesizing Ethyl (4-methyl-1-
piperazinyl)acetate is the nucleophilic substitution reaction (N-alkylation) between 1-

methylpiperazine and an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.

[9][10]

Reaction Mechanism and Rationale
The synthesis proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.

The secondary amine nitrogen on 1-methylpiperazine acts as the nucleophile, attacking the

electrophilic carbon atom bonded to the halogen. The presence of a base is critical to

neutralize the hydrohalic acid byproduct, preventing the protonation of the starting amine which

would render it non-nucleophilic. Potassium carbonate is a common, cost-effective, and

moderately strong base suitable for this transformation. Acetonitrile is an excellent solvent

choice as it is polar aprotic, effectively solvating the reagents without interfering with the

nucleophile.

Sₙ2 Mechanism

1-Methylpiperazine N-Methylpiperazine
(Nucleophile)

Ethyl Chloroacetate Ethyl Chloroacetate
(Electrophile)

K₂CO₃ (Base)

Ethyl (4-methyl-1-piperazinyl)acetate

KHCO₃ + KCl

Transition StateNucleophilic Attack ProductLeaving Group Departs

Click to download full resolution via product page

Caption: Sₙ2 reaction mechanism for the synthesis.
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Detailed Experimental Protocol: Synthesis
This protocol provides a robust method for the laboratory-scale synthesis of the title compound.

Materials:

1-Methylpiperazine (1.0 eq)

Ethyl chloroacetate (1.05 eq)

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

Acetonitrile (anhydrous)

Dichloromethane

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add anhydrous potassium carbonate (2.0 eq) and anhydrous acetonitrile.

Reagent Addition: Add 1-methylpiperazine (1.0 eq) to the stirring suspension. Subsequently,

add ethyl chloroacetate (1.05 eq) dropwise at room temperature.

Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and maintain

for 12-18 hours. The progress of the reaction should be monitored by Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the

inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile.

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator

to remove the acetonitrile.
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Extraction: Dissolve the resulting residue in dichloromethane and transfer to a separatory

funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate

solution (2x) and brine (1x).

Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate,

filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude product, typically an oil, can be purified by vacuum distillation to

afford Ethyl (4-methyl-1-piperazinyl)acetate as a clear liquid.[7]

Key Synthetic Applications in Drug Development
Ethyl (4-methyl-1-piperazinyl)acetate is not typically an active pharmaceutical ingredient

(API) itself, but rather a versatile intermediate. Its value lies in the two reactive handles it

possesses: the ester, which can be hydrolyzed or used in amidation, and the tertiary amines of

the piperazine ring, which influence solubility and receptor binding.

Hydrolysis to (4-Methylpiperazin-1-yl)acetic Acid
One of the most common subsequent reactions is the hydrolysis of the ethyl ester to its

corresponding carboxylic acid, (4-Methylpiperazin-1-yl)acetic acid (CAS 54699-92-2). This acid

is a crucial building block for forming amide bonds with various amine-containing scaffolds, a

cornerstone of medicinal chemistry.
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Ethyl (4-methyl-1-piperazinyl)acetate

Dissolve in 8N HCl

Heat at 95°C for 16h

Concentrate via Rotary Evaporation

Neutralize with NaHCO₃

Extract with Ethyl Acetate

Wash, Dry, and Concentrate

(4-Methylpiperazin-1-yl)acetic Acid

Click to download full resolution via product page

Caption: Workflow for the hydrolysis of the ethyl ester.

Detailed Experimental Protocol: Hydrolysis This protocol is adapted from established literature

procedures.[7][11]
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Materials:

Ethyl (4-methyl-1-piperazinyl)acetate (1.0 eq)

8N Hydrochloric Acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction: Dissolve Ethyl (4-methyl-1-piperazinyl)acetate (1.0 eq) in 8N hydrochloric acid.

Heating: Stir the reaction mixture at 95 °C for 16 hours.

Concentration: After cooling, concentrate the solution using a vacuum rotary evaporator to

remove excess HCl and water.

Neutralization and Extraction: Carefully neutralize the residue with a saturated sodium

bicarbonate solution until the evolution of CO₂ ceases. Extract the aqueous layer with ethyl

acetate (3x).

Washing and Drying: Combine the organic extracts, wash sequentially with water and

saturated brine, and then dry over anhydrous sodium sulfate.

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield

(4-methyl-1-piperazine)acetic acid, often as a solid.[11] A yield of approximately 55% can be

expected with this method.[11]

Role as a Linker in Bioactive Molecules
The (4-methylpiperazin-1-yl)acetyl moiety is found in various classes of bioactive molecules.

While direct synthesis routes for blockbuster drugs like Imatinib or Gefitinib may utilize different

piperazine precursors, the functional group introduced by this reagent is structurally analogous

to key components in many kinase inhibitors and CNS-active agents. For instance, in the
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synthesis of the non-benzodiazepine hypnotic agent Zopiclone, a key step involves the

esterification of an alcohol intermediate with 4-methylpiperazine-1-carbonyl chloride, a closely

related derivative.[12][13] This highlights the utility of the N-acyl piperazine scaffold in building

complex, biologically active molecules. The N-methylpiperazine group itself is a known

structural element in drugs like Trazodone, where it is crucial for receptor interaction.[11][14]

Analytical Quality Control
Ensuring the purity of starting materials is paramount in drug development. GC-MS is a highly

effective technique for assessing the purity of Ethyl (4-methyl-1-piperazinyl)acetate and

identifying potential impurities.

General GC-MS Protocol:

Column: A standard non-polar column, such as one with a 5% phenyl/95%

methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injection: A split injection is typically used to avoid overloading the column.

Oven Program: A temperature gradient program is recommended. For example, start at 100

°C, hold for 2-5 minutes, then ramp at 10-20 °C/min to 280-290 °C and hold for a further 5-10

minutes.[15]

Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV, scanning a mass

range of approximately 35-400 amu.

Expected Results:

The main peak corresponding to Ethyl (4-methyl-1-piperazinyl)acetate should be observed

at a specific retention time.

Potential impurities to monitor for include unreacted 1-methylpiperazine, residual ethyl

chloroacetate, and any byproducts of side reactions. The mass spectrum of each peak can

be used for identification by comparing it to library data.
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Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable.

Hazard Identification: Ethyl (4-methyl-1-piperazinyl)acetate is known to cause skin

irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

[16]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to

avoid inhalation of vapors. Avoid contact with skin and eyes. Wash hands thoroughly after

handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store

locked up.[16]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, regional, and national regulations.

Conclusion
Ethyl (4-methyl-1-piperazinyl)acetate is more than just a chemical intermediate; it is a

strategic tool for medicinal chemists. Its straightforward synthesis and versatile reactivity

provide a reliable pathway to incorporate the pharmacokinetically advantageous N-

methylpiperazine moiety into drug candidates. By understanding its properties, synthesis, and

applications as detailed in this guide, researchers can leverage this powerful building block to

accelerate the discovery and development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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